molecular formula C16H22N2O4 B13233394 Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate

Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate

Cat. No.: B13233394
M. Wt: 306.36 g/mol
InChI Key: JNHYRXBFZFGOGG-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate is a chemical compound with the molecular formula C16H21NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with amino and benzyloxycarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions, starting with the appropriate precursors.

    Introduction of Amino and Benzyloxycarbonyl Groups: The amino group is introduced through a nucleophilic substitution reaction, while the benzyloxycarbonyl group is added via a carbamate formation reaction.

    Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1r,4r)-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate
  • Methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate

Uniqueness

Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H22N2O4C_{16}H_{22}N_{2}O_{4} and a molecular weight of approximately 342.82 g/mol. Its structure features a cyclohexane ring with an amino group and a benzyloxycarbonyl group, which are crucial for its biological interactions. The compound is often studied in its hydrochloride salt form, enhancing its solubility and stability in biological systems .

Preliminary studies suggest that this compound may function as a glutamine mimic , potentially interacting with enzymes that utilize glutamine as a substrate. This structural similarity allows it to inhibit various biological targets, particularly in metabolic pathways related to amino acid metabolism .

In Vitro Studies

In vitro assays have indicated that this compound exhibits significant inhibitory activity against certain enzymes, particularly those involved in nucleotide synthesis. For instance, it has been evaluated as an inhibitor of CTP synthetase (CTPS), which plays a critical role in the de novo synthesis of pyrimidine nucleotides. The structure-activity relationship (SAR) studies highlight that modifications to the amino group can significantly affect the inhibitory potency .

Table 1: Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 (μM)Remarks
This compoundCTPS0.043Potent inhibitor compared to analogs
AcivicinCTPS0.12Reference compound
Br-AcivicinCTPS0.058More potent than Acivicin

Case Studies

Recent investigations have focused on the pharmacological applications of this compound in treating diseases associated with nucleotide metabolism dysregulation. For example, studies have shown its potential use in anti-cancer therapies by targeting rapidly dividing cells that rely heavily on nucleotide synthesis .

In one notable study, derivatives of this compound were tested for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The results indicated a moderate trypanocidal activity, suggesting that further optimization could enhance its therapeutic profile against parasitic infections .

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

methyl 1-amino-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-21-14(19)16(17)9-7-13(8-10-16)18-15(20)22-11-12-5-3-2-4-6-12/h2-6,13H,7-11,17H2,1H3,(H,18,20)

InChI Key

JNHYRXBFZFGOGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)NC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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